molecular formula C17H16N2O3S B2489331 ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate CAS No. 819847-41-1

ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate

Cat. No.: B2489331
CAS No.: 819847-41-1
M. Wt: 328.39
InChI Key: SXYCZGMNPPJQCK-UHFFFAOYSA-N
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Description

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 6 and an ethyl propanoate moiety at position 2. The compound’s structural complexity arises from its bicyclic heteroaromatic system, which confers unique electronic and steric properties.

Properties

IUPAC Name

ethyl 3-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-15(20)8-9-19-11-18-16-13(17(19)21)10-14(23-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCZGMNPPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound .

Scientific Research Applications

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological processes, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 2d, 2e, 2f, 2g)

Key Features :

  • Core Structure : Pyrrolo[2,3-d]pyrimidine fused with dihydrofuran or pyrrole rings.
  • Substituents : Varied groups include cyclohexylcarbamoyl (2d, 2g), methyl (2d, 2e, 2f), and nitro (2g) moieties.
  • Spectral Data :
    • 1H NMR : Distinct multiplets for dihydrofuran protons (δ ~2.5–4.5 ppm).
    • IR : Strong carbonyl absorption peaks (~1680–1655 cm⁻¹) for ester/amide groups.
    • HRMS : Confirmed molecular weights (e.g., 2d: C₂₈H₃₄N₄O₃, [M+H]⁺ calc. 484.26; observed 484.25) .

Comparison :

  • The thieno[2,3-d]pyrimidine core in the target compound replaces the pyrrolo[2,3-d]pyrimidine system, altering electron delocalization and steric bulk.
  • The ethyl propanoate group in the target compound is structurally analogous to the ester substituents in 2d and 2f, suggesting similar solubility and reactivity profiles.

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)

Key Features :

  • Core Structure: Quinoxaline fused with a dihydroquinoxaline ring.
  • Substituents : Phenyl and ethyl ester groups.
  • Physical/Spectral Data :
    • Melting Point : 164–166°C.
    • IR : Dual carbonyl peaks at 1680 cm⁻¹ (C=O) and 1655 cm⁻¹ (lactam C=O).
    • NMR : Aromatic protons (δ 7.21–7.51 ppm) and ester methyl groups (δ 1.19–1.35 ppm) .

Comparison :

  • The absence of a sulfur atom in 3cd reduces lipophilicity relative to the target compound.

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe)

Key Features :

  • Core Structure: Thiazolidinone ring with aminomethylene and thioxo groups.
  • Substituents: Ethyl propanoate.
  • Biological Activity : Demonstrated antibacterial and antifungal activity against Gram-positive bacteria and fungi .

Comparison :

  • The thiazolidinone core in IIIe replaces the thienopyrimidine system, introducing a sulfur atom and a thioxo group that may enhance bioactivity.
  • Both compounds share ester functionalities, but IIIe’s aminomethylene group provides a reactive site for further derivatization.

Trifluoromethyl-Substituted Propanoate Derivatives ()

Key Features :

  • Core Structure : Aryl groups with trifluoromethyl and pyridinyl substituents.
  • Spectral Data :
    • LCMS : m/z 407 [M+H]⁺ (crude product) and m/z 393 [M+H]⁺ (final product).
    • HPLC : Retention times of 0.81 and 0.29 minutes, indicating high polarity .

Comparison :

  • The trifluoromethyl groups in these derivatives increase metabolic stability and electronegativity relative to the target compound’s phenyl group.
  • HPLC data suggest higher hydrophilicity compared to the thienopyrimidine derivative.

Notes and Limitations

Data Availability : The target compound lacks detailed spectral or biological data in the provided evidence, limiting direct comparisons.

Structural Diversity: The analogs exhibit significant variability in core structures (e.g., thienopyrimidine vs. quinoxaline), complicating extrapolation of properties.

Synthetic Challenges : The discontinuation of the target compound (CymitQuimica) may reflect synthetic complexity or instability, warranting further investigation .

Biological Activity

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate (CAS No. 819847-41-1) is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound involves several steps that typically include the formation of thieno[2,3-d]pyrimidine derivatives through cyclization reactions. The compound is characterized by its thienopyrimidine core, which is known for diverse biological activities.

Property Value
Molecular FormulaC17H16N2O3S
Molecular Weight328.38 g/mol
Purity≥95%
CAS Number819847-41-1

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • HCT116 (Colorectal Cancer)

In these studies, the compound exhibited growth inhibition comparable to doxorubicin, a well-known chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The thienopyrimidine scaffold is critical for the biological activity of this class of compounds. Modifications at various positions on the thienopyrimidine ring can lead to enhanced potency and selectivity against specific cancer types. For instance, substituents on the phenyl group have shown to influence both the lipophilicity and binding affinity to target proteins involved in tumor growth.

Case Studies

Case Study 1: In Vitro Efficacy Against MCF-7 Cells

A study conducted by researchers evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated an IC50 value comparable to doxorubicin after 48 hours of treatment, suggesting that this compound may serve as a promising lead in breast cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the anticancer activity of thienopyrimidine derivatives, including this compound. It was found that these compounds could inhibit key signaling pathways associated with cell proliferation and survival, including the MAPK/ERK pathway .

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